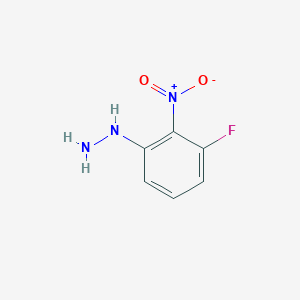

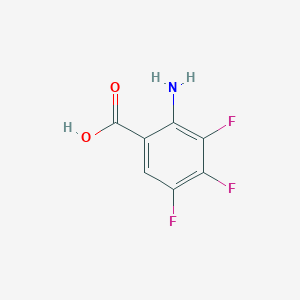

2-Amino-3,4,5-trifluorobenzoic acid

Übersicht

Beschreibung

The compound of interest, 2-Amino-3,4,5-trifluorobenzoic acid, is not directly studied in the provided papers. However, related compounds such as 2-amino-4,5-difluorobenzoic acid (2A45DFBA) , 2-amino-4-nitrobenzoic acid , and derivatives of aminobenzoic acid have been investigated. These studies provide insights into the molecular structure, synthesis, and physical properties of similar benzoic acid derivatives, which can be extrapolated to understand the characteristics of 2-Amino-3,4,5-trifluorobenzoic acid.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from an amino benzoic acid precursor. For instance, 2,4,6-Tribromo-3-hydroxybenzoic acid is synthesized through bromination, diazo, and hydrolysis reactions from amino benzoic acid . The process parameters such as acid concentration, temperature, and reactant ratios are critical for optimizing yield and purity. These methods could potentially be adapted for the synthesis of 2-Amino-3,4,5-trifluorobenzoic acid by substituting the appropriate halogenation and functional group modification steps.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as FT-Raman, FT-IR, and XRD . For 2A45DFBA, the equilibrium geometry and vibrational frequencies were calculated using ab initio and density functional methods, which can be used to predict the molecular structure of 2-Amino-3,4,5-trifluorobenzoic acid . The crystal and molecular structures of these compounds are determined by their hydrogen bonding patterns, which influence the formation of supramolecular architectures .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is influenced by the presence of functional groups and substituents on the benzene ring. The amino group in these compounds can participate in hydrogen bonding, forming various supramolecular structures . The presence of nitro, hydroxy, and other substituents can also affect the reactivity, leading to different chemical behaviors. These insights can be applied to predict the reactivity of 2-Amino-3,4,5-trifluorobenzoic acid in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as melting points, solubility, and thermodynamic functions, are determined by their molecular structure and intermolecular interactions . The presence of fluorine atoms in 2-Amino-3,4,5-trifluorobenzoic acid is likely to influence its acidity, hydrophobicity, and overall stability. The experimental and theoretical studies on related compounds provide a foundation for understanding the properties of 2-Amino-3,4,5-trifluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

1. Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

- Application Summary : This compound is used in the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid . This method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions .

- Methods of Application : The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .

- Results or Outcomes : The whole procedure was reproduced several times for consecutive preparation of over 300 g of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .

2. Treatment of Benign Prostatic Hyperplasia

- Application Summary : A salt of 3,4,5-trifluorobenzoic acid improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment .

3. Synthetic Building Block for Anticancer Drugs

- Application Summary : 3,4,5-Trifluorobenzoic acid is used as a synthetic building block for dibenzoate esters type anticancer drugs .

4. Treatment of Mental Disorders

- Application Summary : 3,4,5-Trifluorobenzoic acid is part of a group of compounds that have potential inhibitory activity towards d-amino acid oxidases, deeming them capable of treating mental disorders such as schizophrenia .

5. Preparation of Benzamide Derivatives

- Application Summary : 2,3,4-Trifluorobenzoic Acid is used in the preparation of benzamide derivatives with potential anti-cancer properties .

6. Preparation of Polyfluoroaryl Oxazoline Compounds

7. Transient Directing Group in Catalytic C-H Activation

- Application Summary : 3,4,5-Trifluorobenzoic acid finds its application as a transient directing group in transition metal catalysed C-H activation reactions .

8. Building Block for APIs

Safety And Hazards

Zukünftige Richtungen

The synthesis of related compounds has been improved and streamlined, suggesting potential for further optimization of the synthesis process of 2-Amino-3,4,5-trifluorobenzoic acid . Additionally, given its potential inhibitory activity towards d-amino acid oxidases, there may be future research directions exploring its use in the treatment of mental disorders .

Eigenschaften

IUPAC Name |

2-amino-3,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLDKXORXLCJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624093 | |

| Record name | 2-Amino-3,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4,5-trifluorobenzoic acid | |

CAS RN |

531529-72-3 | |

| Record name | 2-Amino-3,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4,5-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.